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CCAAT-enhancer-binding protein-epsilon - 142805-41-2

CCAAT-enhancer-binding protein-epsilon

Catalog Number: EVT-1516699
CAS Number: 142805-41-2
Molecular Formula: C7H6ClNO2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

CCAAT-enhancer-binding protein-epsilon, also known as CEBPE, is a significant transcription factor involved in various cellular processes, particularly in the development of myeloid cells such as monocytes and granulocytes. The gene encoding this protein is located on human chromosome 14 and plays a crucial role in terminal differentiation and functional maturation of specific blood cell progenitors. Mutations in the CEBPE gene can lead to specific granule deficiency, a rare congenital disorder characterized by impaired immune responses due to the lack of certain white blood cells .

Source and Classification

The CEBPE protein belongs to the CCAAT/enhancer-binding protein family, which is characterized by a basic leucine zipper (bZIP) domain that facilitates DNA binding. This family of proteins is known for their involvement in regulating gene expression by binding to specific DNA sequences in the promoter regions of target genes. CEBPE can function as a homodimer or form heterodimers with other family members such as CEBPD, enhancing its regulatory capabilities .

Synthesis Analysis

Methods and Technical Details

The synthesis of CEBPE involves transcription from the CEBPE gene followed by translation into protein. The process begins with the transcription of the gene's DNA sequence into messenger RNA, which is then translated into the CEBPE protein by ribosomes in the cytoplasm. The post-translational modifications of CEBPE may include phosphorylation and acetylation, which can influence its activity and stability.

In laboratory settings, recombinant CEBPE can be produced using techniques such as:

  • Gene Cloning: Inserting the CEBPE gene into expression vectors.
  • Transfection: Introducing these vectors into suitable host cells (e.g., bacterial or mammalian cells).
  • Protein Purification: Using affinity chromatography or other techniques to isolate the expressed protein for further study.
Molecular Structure Analysis

Structure and Data

The molecular structure of CEBPE reveals a bZIP domain, which is critical for its function as a transcription factor. This domain allows CEBPE to bind to DNA as a dimer. Structural studies have shown that the protein can form stable heterodimers with other CCAAT/enhancer-binding proteins, enhancing its regulatory functions.

Key structural data includes:

  • Molecular Weight: Approximately 34 kDa.
  • Isoelectric Point: Theoretical pI around 6.0.
  • Protein Sequence: Composed of 298 amino acids .
Chemical Reactions Analysis

Reactions and Technical Details

CEBPE primarily participates in transcriptional regulation through its interactions with DNA. It binds to specific cis-acting elements within gene promoters, influencing the transcription of target genes involved in myeloid differentiation and immune response.

The main reactions involving CEBPE include:

  • DNA Binding: Interaction with specific sequences in target genes.
  • Heterodimerization: Formation of complexes with other transcription factors, such as GATA1 and other CCAAT/enhancer-binding proteins, which modulate gene expression synergistically .
Mechanism of Action

Process and Data

The mechanism of action for CEBPE involves several steps:

  1. Dimerization: CEBPE forms homodimers or heterodimers with other transcription factors.
  2. DNA Binding: The dimer binds to specific promoter regions containing the CCAAT box.
  3. Recruitment of Co-factors: Once bound, it recruits additional co-factors necessary for initiating transcription.
  4. Transcription Activation: This complex facilitates the assembly of RNA polymerase II at the promoter, leading to mRNA synthesis.

This process is crucial for regulating genes associated with myeloid lineage commitment and differentiation .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of CEBPE include:

  • Solubility: Generally soluble in aqueous solutions due to its charged amino acid residues.
  • Stability: Stability can be affected by post-translational modifications and environmental conditions (e.g., pH, temperature).

Chemical properties include:

  • Binding Affinity: High affinity for specific DNA sequences due to its bZIP domain structure.
  • Interactions: Capable of forming complexes with various proteins that modulate its activity .
Applications

Scientific Uses

CEBPE has several important applications in scientific research:

  • Gene Regulation Studies: Understanding how transcription factors like CEBPE regulate gene expression during immune cell differentiation.
  • Disease Research: Investigating mutations in the CEBPE gene that lead to specific granule deficiency or contribute to hematological malignancies such as acute myeloid leukemia.
  • Therapeutic Targets: Potentially targeting CEBPE pathways for therapeutic interventions in diseases related to immune dysfunction or cancer .
Molecular Structure and Functional Domains of C/EBPε

Genomic Organization and Evolutionary Conservation

The CEBPE gene is located on human chromosome 14q11.2, positioned near the T-cell receptor alpha/delta locus, suggesting potential co-regulation in hematopoietic development [7] [9]. The gene spans approximately 2.2 kb and consists of 5 exons encoding the functional domains. Evolutionary analysis reveals high conservation across mammals, particularly in the bZIP domain, with murine C/EBPε sharing >90% amino acid identity with humans. This conservation underscores its non-redundant role in granulopoiesis, as evidenced by analogous phenotypes in knockout models across species [5] [7]. Regulatory elements within the promoter region include binding sites for PU.1, C/EBPα, and retinoic acid receptors, enabling lineage-specific and stimulus-responsive expression [3].

Structural Characterization of the bZIP Domain

The bZIP domain of C/EBPε, situated in the C-terminal region, comprises two structural modules:

  • A basic region (residues 230–260) containing conserved Asn-Arg/Lys motifs that directly contact DNA
  • A leucine zipper (residues 261–292) forming a parallel coiled-coil structure with heptad repeats of leucines or hydrophobic residues at positions d and a [1]

This domain adopts an α-helical conformation upon dimerization, enabling symmetrical binding to palindromic DNA sequences. Unlike C/EBPβ, C/EBPε lacks conserved cysteine residues (e.g., Cys-280) capable of forming disulfide-linked dimers, as confirmed by SDS-PAGE under reducing/non-reducing conditions [1]. Dimerization stability is governed by hydrophobic packing and electrostatic interactions between zipper helices, with mutagenesis studies identifying Ile-270 and Leu-277 as critical for zipper function [1] [3].

Isoform Diversity: Transcriptional and Translational Variants

C/EBPε exhibits complex isoform generation through alternative promoter usage (Pα and Pβ) and differential splicing, yielding four distinct mRNA species (1.3–2.6 kb) that translate into three major protein isoforms [5] [9]:

Table 1: C/EBPε Isoforms and Functional Properties

IsoformSize (kDa)DomainsExpression PatternFunction
p3232Full TAD, RDI, bZIPEarly granulopoiesisTranscriptional activator
p3030Truncated N-term, bZIPMid-late differentiationWeak activator/repressor
p2727Unique N-term, RDI, bZIPLate granulopoiesisGATA-1 repressor
p1414bZIP onlyTerminal maturationDominant negative repressor

The p32 isoform originates from translation initiation at an upstream AUG codon under control of promoter Pα, while p27 utilizes a downstream start site from promoter Pβ. The p14 isoform arises from internal translation or alternative splicing, retaining the DNA-binding domain but lacking transactivation capacity [5] [9]. Functional divergence is exemplified by p32 driving granulocytic differentiation versus p27 antagonizing GATA-1-mediated eosinophil gene activation [8].

Post-Translational Modifications: Phosphorylation, Sumoylation, and Acetylation

C/EBPε activity is dynamically regulated by covalent modifications:

  • Sumoylation: A conserved VKEEP motif (residues 121–125) in the regulatory domain I (RDI) serves as the small ubiquitin-like modifier (SUMO-1) attachment site. Sumoylation at Lys-121 attenuates transcriptional activation by recruiting histone deacetylases (HDACs) and disrupting SWI/SNF chromatin remodeling complex binding. Notably, the p27 isoform retains this motif but represses GATA-1 independently of sumoylation [2] [6] [8].
  • Phosphorylation: Threonine-75 phosphorylation (e.g., by NF-κB-associated kinases) enhances DNA binding by promoting RelA (p65) interaction. This modification facilitates cooperative gene activation during inflammatory responses [10].
  • Acetylation: Lysine residues in the transactivation domain (TAD) are acetylated by p300/CBP, modulating protein stability and co-activator recruitment. Deacetylation by HDACs reverses this effect [4].

Table 2: Key Post-Translational Modifications of C/EBPε

ModificationSiteEnzymeFunctional Consequence
SumoylationLys-121UBC9Transcriptional repression, altered chromatin binding
PhosphorylationThr-75NF-κB kinasesEnhanced DNA binding, RelA interaction
AcetylationLys-49, Lys-53p300/CBPStabilization, co-activator recruitment

DNA-Binding Specificity and Dimerization Mechanisms

C/EBPε binds DNA as a homodimer or heterodimer with partners including C/EBPδ, ATF4, or CHOP via the bZIP domain. It recognizes the consensus sequence 5′-TTGCNGNAAT-3′ with higher affinity than C/EBPα/β due to divergent residues in the basic region [1] [10]. Dimerization mechanics involve:

  • Hydrophobic interface: Stabilized by a-d' residue packing between zipper helices
  • Electrostatic steering: Salt bridges between g-e' residues orient monomers
  • Allosteric regulation: DNA binding induces conformational changes in the basic region, increasing dimer stability [1]

Heterodimerization expands DNA-binding specificity; for example, C/EBPε:ATF4 heterodimers preferentially bind CRE/ATF-C/EBP hybrid sites (5′-TGANNTCA-3′), enabling cross-talk between granulopoietic and stress-response pathways. DNA binding is enhanced by phosphorylation at Thr-75 and inhibited by sumoylation [10].

Properties

CAS Number

142805-41-2

Product Name

CCAAT-enhancer-binding protein-epsilon

Molecular Formula

C7H6ClNO2

Synonyms

CCAAT-enhancer-binding protein-epsilon

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